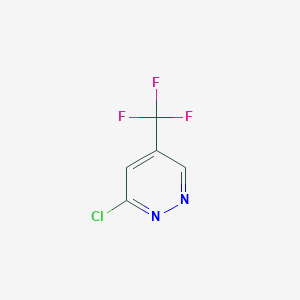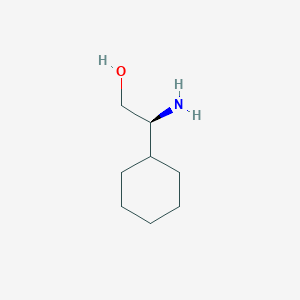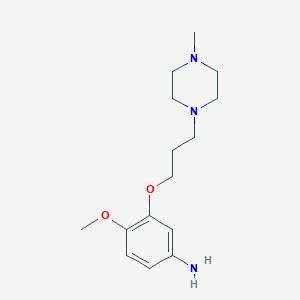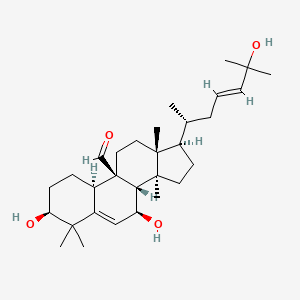
3beta,7beta,25-Trihydroxycucurbita-5,23-dien-19-al
Descripción general
Descripción
3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al (THCB) is a major cucurbitane triterpenoid isolated from Momordica charantia, also known as bitter melon . This compound is associated with effective complementary and alternative diabetes management .
Synthesis Analysis
The compound is naturally occurring and has been isolated from the roots of Momordica charantia . The structures of this and similar compounds were elucidated using NMR and MS spectroscopic analysis .Molecular Structure Analysis
The molecular structure of 3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al has been determined through NMR and MS spectroscopic analysis .Chemical Reactions Analysis
The compound has been studied for its interaction with peroxisome proliferator activated receptor gamma (PPARγ) using cell culture and molecular biology techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al can be found in various chemical databases .Aplicaciones Científicas De Investigación
Isolation and Characterization
3β,7β,25-Trihydroxycucurbita-5,23-dien-19-al, a cucurbitane-type triterpenoid, has been isolated from various parts of the Momordica charantia plant. Studies have focused on the extraction and structural elucidation of this compound and related triterpenes, revealing their unique chemical compositions and properties through spectroscopic methods (Chang et al., 2008).
Antidiabetic and Hypoglycemic Effects
Research has indicated that 3β,7β,25-Trihydroxycucurbita-5,23-dien-19-al exhibits antidiabetic and hypoglycemic effects. This compound has been identified as a hypoglycemic principle in Momordica charantia, acting as an insulin sensitizer and insulin substitute in insulin-resistant cells. It has shown potential in enhancing glucose uptake and may have applications in managing type 2 diabetes (Chang et al., 2015).
Cytotoxic Activity
Certain studies have explored the cytotoxic potential of this compound. It has shown slight cytotoxic activity against specific cell lines, suggesting its potential use in developing therapeutic agents against certain types of cancer (Liao et al., 2013).
Insulin Secretion and Antidiabetic Screening
In vitro studies have demonstrated that 3β,7β,25-Trihydroxycucurbita-5,23-dien-19-al stimulates insulin secretion, contributing to its antidiabetic properties. This finding underscores its potential in the development of new therapeutic approaches for diabetes management (Keller et al., 2011).
Antitumor Activity
The antitumor activity of this compound has been investigated, particularly in the context of breast cancer. It has demonstrated the ability to suppress the proliferation of breast cancer cells, suggesting its potential as an antitumor agent (Bai et al., 2016).
Anti-inflammatory Effects
Research has also shown that 3β,7β,25-Trihydroxycucurbita-5,23-dien-19-al possesses anti-inflammatory properties. It has been effective in suppressing inflammatory responses in vitro, indicating its potential use in treating inflammation-related disorders (Tsai et al., 2016).
PPARγ Activation
Studies have highlighted the role of this compound in activating the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in glucose metabolism. This activation is associated with hypoglycemic effects and suggests the compound’s utility in diabetes treatment (Noruddin et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 3,7,25-Trihydroxycucurbita-5,23-dien-19-al (also known as THCB) is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
THCB interacts with PPARγ, driving the luciferase activity of Peroxisome Proliferator Response Element, which is associated with PPARγ activation . This interaction induces adipocyte differentiation, albeit at a lower intensity compared to the full agonist rosiglitazone .
Biochemical Pathways
The activation of PPARγ by THCB results in the upregulation of PPARγ target genes expression, including AP2, adiponectin, LPL, and CD34 . These genes play significant roles in lipid metabolism and glucose regulation.
Pharmacokinetics
Its ability to induce glucose uptake into muscle cells suggests it may have good bioavailability .
Result of Action
The activation of PPARγ by THCB leads to several molecular and cellular effects. It induces adipocyte differentiation and upregulates the expression of several PPARγ target genes . Moreover, THCB induces glucose uptake into muscle cells, and this mechanism is via Glut4 translocation to the cell membrane .
Análisis Bioquímico
Biochemical Properties
3,7,25-Trihydroxycucurbita-5,23-dien-19-al has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . This interaction suggests that 3,7,25-Trihydroxycucurbita-5,23-dien-19-al may play a role in biochemical reactions related to these metabolic processes .
Cellular Effects
In cellular studies, 3,7,25-Trihydroxycucurbita-5,23-dien-19-al has been shown to induce adipocyte differentiation, albeit at a lower intensity compared to the full agonist rosiglitazone . It also resulted in the upregulation of PPAR gamma target genes expression; AP2, adiponectin, LPL, and CD34 . Furthermore, it induced glucose uptake into muscle cells .
Molecular Mechanism
The molecular mechanism of action of 3,7,25-Trihydroxycucurbita-5,23-dien-19-al is through its interaction with PPARγ . It drives the luciferase activity of Peroxisome Proliferator Response Element, associated with PPARγ activation . The mechanism of glucose uptake into muscle cells is via Glut4 translocation to the cell membrane .
Metabolic Pathways
Given its interaction with PPARγ, it is likely involved in lipid metabolism and glucose homeostasis .
Propiedades
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-19(9-8-13-26(2,3)34)20-12-14-29(7)25-23(32)17-22-21(10-11-24(33)27(22,4)5)30(25,18-31)16-15-28(20,29)6/h8,13,17-21,23-25,32-34H,9-12,14-16H2,1-7H3/b13-8+/t19-,20-,21-,23+,24+,25+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAXRIQADLDGOJ-TZFKRHLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



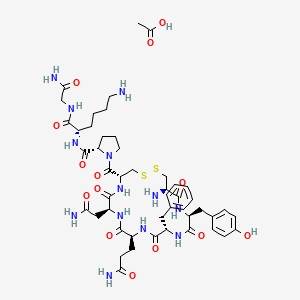
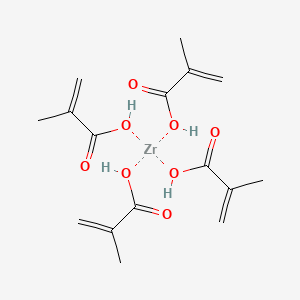
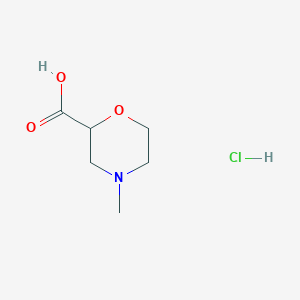
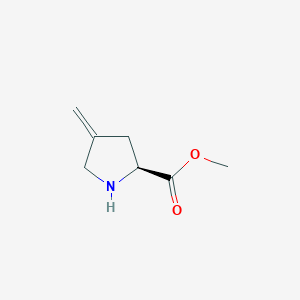



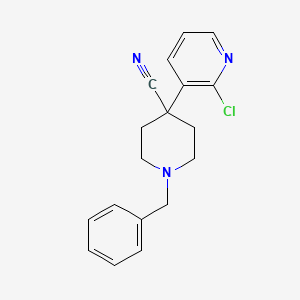
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)
